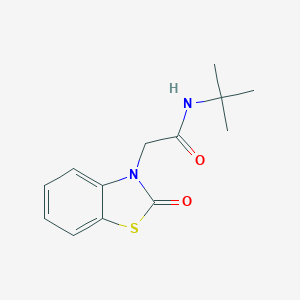
N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, also known as OTBABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzothiazole and has been found to possess a variety of interesting properties that make it a valuable tool for scientists in a range of fields.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes such as PERK and NMT. By inhibiting these enzymes, N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is able to modulate cellular processes such as the UPR and protein myristoylation, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been found to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its effects on the UPR and protein myristoylation, this compound has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE by N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide for lab experiments is its potency and specificity. This compound has been found to be a potent inhibitor of PERK and NMT, making it a valuable tool for studying the UPR and protein myristoylation. However, one limitation of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is its relatively high cost compared to other compounds that can be used for similar purposes.
Direcciones Futuras
There are a number of potential future directions for research on N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. One area of interest is the development of new cancer therapies based on the inhibition of NMT by this compound. Another potential direction is the exploration of the effects of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide on other cellular processes and enzymes, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to fully understand the mechanism of action of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its potential applications in a range of scientific fields.
Métodos De Síntesis
The synthesis of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves the reaction of 2-aminobenzothiazole with tert-butyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, this compound has been found to be a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), which is a key regulator of the unfolded protein response (UPR). The UPR is an important cellular stress response that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum. Inhibition of PERK by N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been shown to reduce the UPR and protect cells from ER stress-induced apoptosis.
In cancer research, N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been found to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of a wide range of proteins. Inhibition of NMT by N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been shown to have anti-cancer effects in vitro and in vivo, making this compound a promising candidate for the development of new cancer therapies.
Propiedades
Nombre del producto |
N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide |
|---|---|
Fórmula molecular |
C13H16N2O2S |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)14-11(16)8-15-9-6-4-5-7-10(9)18-12(15)17/h4-7H,8H2,1-3H3,(H,14,16) |
Clave InChI |
NVVGKFFXLNWVNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2SC1=O |
SMILES canónico |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)